molecular formula C5H12ClNO2 B7723395 Ethyl DL-alaninate hydrochloride

Ethyl DL-alaninate hydrochloride

Cat. No.: B7723395
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ethyl DL-alaninate hydrochloride can be synthesized through the esterification of DL-alanine with ethanol in the presence of hydrochloric acid. The reaction involves the following steps :

    Reactants: DL-alanine and anhydrous ethanol.

    Catalyst: Dry hydrogen chloride gas.

    Procedure: The reactants are mixed and hydrogen chloride gas is bubbled through the solution at room temperature until saturation. The mixture is then heated to reflux for several hours.

    Isolation: Excess ethanol is evaporated, and the resulting solid is purified to obtain this compound.

Chemical Reactions Analysis

Ethyl DL-alaninate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl DL-alaninate hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl DL-alaninate hydrochloride involves its conversion to DL-alanine in biological systems. DL-alanine can then participate in various metabolic pathways, including protein synthesis and energy production. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in amino acid metabolism .

Comparison with Similar Compounds

Ethyl DL-alaninate hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its racemic mixture of both D- and L-alanine, making it versatile for various applications in research and industry.

Properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-27-6
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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